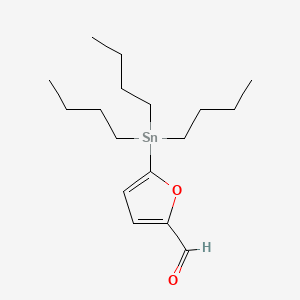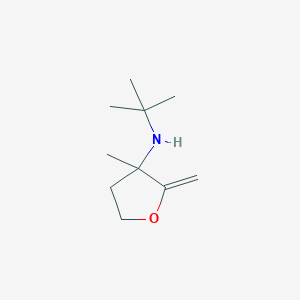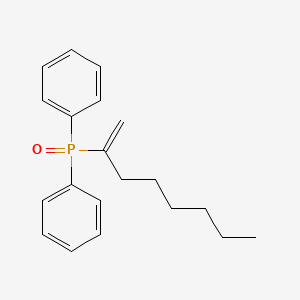
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a central ethanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Additionally, its chemical reactivity enables it to undergo metabolic transformations, leading to the formation of active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Dimethylphenyl)-2H-benzotriazole: A compound with a similar aromatic structure but different functional groups.
N-(2,4-Dimethylphenyl)formamide: Another compound with a 2,4-dimethylphenyl group but different core structure.
Uniqueness
2-(2,4-Dimethylphenyl)-1-phenylethan-1-one is unique due to its specific combination of aromatic rings and a central ketone group. This structure imparts distinct chemical properties, making it suitable for various synthetic and research applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
143301-49-9 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-9-15(13(2)10-12)11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
JRUVXMAWDXJKRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


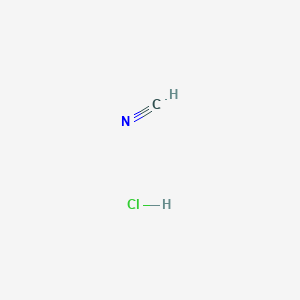
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)

![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
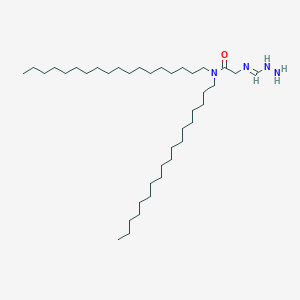
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
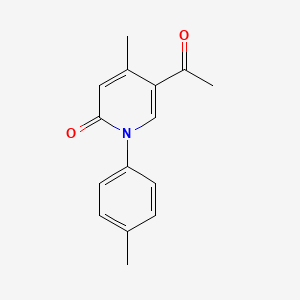
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
